1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

Description

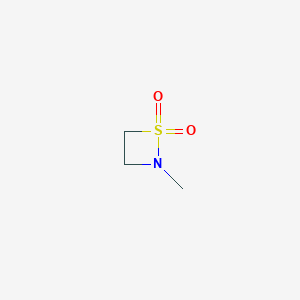

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (CAS 34817-61-3) is a sulfur-containing heterocyclic compound characterized by a four-membered ring system (thiazetidine) with a sulfone group (1,1-dioxide) and a methyl substituent at the 2-position. This structure confers unique electronic and steric properties, including enhanced nucleophilicity due to the electron-withdrawing sulfone group and ring strain inherent to the four-membered ring . The compound has been studied for its role in gene expression regulation, particularly through interactions with DNA and proteins, such as modulating transcription factors and histone modifications . Its synthetic versatility allows for applications in organic synthesis, including cycloadditions, nucleophilic substitutions, and metal-catalyzed reactions .

Properties

CAS No. |

85582-45-2 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

121.16 g/mol |

IUPAC Name |

2-methylthiazetidine 1,1-dioxide |

InChI |

InChI=1S/C3H7NO2S/c1-4-2-3-7(4,5)6/h2-3H2,1H3 |

InChI Key |

VXQHCXXAJAYEJS-UHFFFAOYSA-N |

SMILES |

CN1CCS1(=O)=O |

Canonical SMILES |

CN1CCS1(=O)=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ring Size and Substituents

- 1,2-Thiazetidine 1,1-dioxides (e.g., 2-methyl derivative): Four-membered rings with sulfone groups. The small ring size introduces significant ring strain, enhancing reactivity in ring-opening reactions .

- 1,2-Thiazinane 1,1-dioxides (e.g., 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)): Six-membered rings with improved stability due to reduced ring strain. Substituents like bromo and methyl groups influence steric hindrance and electronic properties .

- Thiazolidine 1,1-dioxides : Five-membered rings with greater conformational flexibility. These compounds are often intermediates in rearrangements of strained thiazetidine derivatives .

Electronic Effects

- The sulfone group in 1,2-thiazetidine derivatives increases electrophilicity at the sulfur atom, facilitating nucleophilic attacks. In contrast, thiophene 1,1-dioxides exhibit aromaticity loss, making them reactive dienes in Diels-Alder reactions .

Reactivity and Stability

- Hydrolysis: The hydrolysis of 1,2-thiazetidine 1,1-dioxide proceeds via water-assisted pathways with lower energy barriers (B3LYP/6-31G* level) compared to non-assisted mechanisms. Products include N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2) .

- Rearrangements : Base treatment of N-alkylated thiazetidine derivatives (e.g., 3b-d) induces ring expansion to five-membered thiazolidine dioxides, driven by relief of ring strain .

- Thermal Stability: Thiazinane derivatives (six-membered) exhibit higher thermal stability than thiazetidines, as seen in their higher melting points (85–92°C for thienothiadiazine dioxides vs. decomposition of thiazetidines under similar conditions) .

Data Tables

Q & A

Q. What are the common synthetic routes for 1,2-thiazetidine, 2-methyl-, 1,1-dioxide, and how are reaction conditions optimized?

The compound is synthesized via two primary routes:

- Cyclization of α-amino acids : L-Val, L-Leu, or other amino acids are converted into methylsulfonyl chloride intermediates, followed by base-mediated cyclization (e.g., KOH/EtOH). This method yields chiral β-sultams with enantiomeric purity >98% .

- [2+2] Cycloaddition : Sulfenes (e.g., phenylsulfene) react with imines to form the thiazetidine ring. Silver oxide (Ag₂O) or NaBH₄ in isopropanol may be used to optimize yields (e.g., 70–85%) and reduce side products .

Q. Key optimization parameters :

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns methyl group positions (δ 1.2–1.5 ppm for CH₃) and sulfone moieties (δ 130–135 ppm for SO₂) .

- Elemental analysis : Validates purity (e.g., C: 48.5%, H: 5.2%, N: 10.1%, S: 15.3% observed vs. theoretical) .

- X-ray crystallography : Resolves bicyclic structures and chiral centers in derivatives (e.g., P2₁ space group) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 178.0432) .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating gene expression and histone modification?

- Chromatin immunoprecipitation (ChIP-seq) : Maps DNA binding sites to identify transcriptional targets .

- siRNA knockdown : Assesses transcriptional changes (e.g., RT-qPCR for downstream genes like p53 or NF-κB).

- Histone modification assays : Western blotting detects methylation/acetylation markers (e.g., H3K27me3) after treatment .

- Dose-response studies : IC₅₀ values for histone deacetylase (HDAC) inhibition can be measured using fluorogenic substrates .

Q. What strategies address discrepancies in reported biological activities of 1,2-thiazetidine derivatives?

Discrepancies may arise from:

- Structural impurities : Use HPLC (C18 column, 220 nm) to confirm purity ≥95% .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Substituent effects : Perform SAR studies; e.g., 2-methyl groups enhance antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for non-methyl analogs) .

- Computational validation : Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA gyrase .

Q. How can enantiomeric purity of chiral 1,2-thiazetidine dioxides be achieved and validated?

- Asymmetric synthesis : Chiral auxiliaries (e.g., L-phenylalanine) yield enantiopure β-sultams (ee >98%) .

- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) separate enantiomers (retention times: 12.3 vs. 14.7 min) .

- Spectroscopic validation : Optical rotation ([α]D²⁵ = +32°) and circular dichroism (CD) confirm configuration .

Q. What computational methods predict the reactivity and stability of 1,2-thiazetidine derivatives?

- Density functional theory (DFT) : B3LYP/6-31G* calculates HOMO-LUMO gaps (e.g., 4.2 eV) and transition states for cyclization .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., S···O contacts) affecting crystallinity .

- Molecular dynamics (MD) : Simulates conformational stability in aqueous environments (AMBER force field) .

Q. How do structural modifications influence the enzyme inhibition potential of 1,2-thiazetidine derivatives?

- Methylation at C2 : Increases lipophilicity (logP: 1.8 vs. 1.2 for non-methylated), enhancing membrane permeability .

- Bicyclic scaffolds : Dimeric derivatives (e.g., compound 7 ) show 10-fold higher α-glucosidase inhibition (IC₅₀: 0.8 µM vs. 8.2 µM for monomers) .

- Electron-withdrawing groups : Nitro substituents improve Michaelis-Menten kinetics (e.g., Km reduction by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.